Alectinib - 1256580-46-7

Alectinib

Catalog Number: EVT-1536101
CAS Number: 1256580-46-7
Molecular Formula: C30H34N4O2
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alectinib is a highly selective, orally available, second-generation tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK) and ret proto-oncogene kinase (RET). [, , , , , ] Its high selectivity for ALK, with minimal off-target activity against other kinases, distinguishes it from first-generation ALK inhibitors like crizotinib. [, , ] Alectinib plays a crucial role in scientific research, particularly in preclinical and clinical studies focusing on understanding the mechanisms of ALK-driven oncogenesis and developing effective therapies for ALK-positive cancers. [, , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of alectinib involves a multi-step process utilizing various organic chemistry techniques. Details on specific reagents, reaction conditions, and yield for each step are available in the literature, specifically in the patent literature. [] The synthesis process typically focuses on optimizing yield and purity while maintaining stereochemical control, which is crucial for the biological activity of the drug.

Molecular Structure Analysis

Alectinib, being a small molecule inhibitor, participates in various chemical reactions relevant to its pharmacological activity. The primary reaction involves the binding of alectinib to the ATP-binding site of ALK, effectively blocking the kinase activity. [, , ] This binding interaction is non-covalent, characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, ] Additionally, alectinib undergoes metabolic reactions primarily mediated by cytochrome P450 enzymes, particularly CYP3A. [] These metabolic reactions can lead to the formation of active metabolites, which contribute to its overall pharmacological profile. [, ]

Mechanism of Action

Alectinib exerts its therapeutic effect primarily through the inhibition of ALK kinase activity. [, , ] ALK is a receptor tyrosine kinase often aberrantly activated in various cancers, including non-small cell lung cancer (NSCLC). [, , , , , ] This aberrant activation leads to uncontrolled cell proliferation and survival, driving tumor growth. [, , , , , ] Alectinib competes with ATP for binding to the kinase domain of ALK, thereby preventing phosphorylation of downstream signaling molecules. [, , ] This disruption of the ALK signaling cascade ultimately leads to cell cycle arrest and apoptosis, inhibiting tumor growth. [, , ]

Physical and Chemical Properties Analysis

Alectinib exhibits specific physical and chemical properties that influence its pharmacological behavior. [, ] These properties include:

  • Lipophilicity: Alectinib's lipophilicity contributes to its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases. [, , , , ]
  • Solubility: Its solubility characteristics influence its formulation and absorption properties. [, ]
  • Stability: Alectinib's stability under various conditions is important for its shelf life and storage. [, ]
  • Molecular Weight: The molecular weight impacts its diffusion and distribution within the body. [, ]
Applications

Alectinib finds significant applications in scientific research, particularly in preclinical and clinical studies related to ALK-positive cancers. [, , , , , , , , , , , , , , , , ] Some specific applications include:

  • In vitro studies: Alectinib is used in cell culture models to investigate the mechanisms of ALK-driven oncogenesis, evaluate its efficacy against different ALK fusion variants, and identify potential mechanisms of resistance. [, , , , ]
  • In vivo studies: Alectinib is employed in animal models, including xenograft models, to assess its antitumor activity, investigate its pharmacokinetic profile, and evaluate its penetration into the CNS. [, , , ]
  • Biomarker development: Research utilizing alectinib investigates the correlation between alectinib exposure and treatment outcomes, potentially leading to the development of personalized treatment strategies based on therapeutic drug monitoring. [, ]
  • Resistance mechanism studies: Research using alectinib aims to understand the mechanisms of acquired resistance to alectinib, which is crucial for developing strategies to overcome resistance and improve long-term treatment outcomes. [, , , , ]
Future Directions
  • Overcoming resistance: Research is ongoing to develop novel therapeutic strategies to combat resistance mechanisms to alectinib, including combination therapies with other targeted agents or immunotherapies. [, , , ]
  • Personalized medicine: Research aims to identify predictive biomarkers that can help tailor alectinib treatment to individual patients, optimizing its efficacy and minimizing toxicity. [, ]
  • Novel ALK inhibitors: Development of next-generation ALK inhibitors with enhanced potency, selectivity, and brain penetration is an ongoing area of research to improve treatment outcomes for ALK-positive cancers. [, , , , ]
  • Expanding indications: Research is exploring the potential use of alectinib in other ALK-driven malignancies beyond NSCLC, such as anaplastic large cell lymphoma. []

Crizotinib

Compound Description: Crizotinib is a first-generation ALK inhibitor, meaning it was among the first to be developed and clinically used for this target. It is a potent inhibitor of ALK, but also has activity against other kinases like MET. This broad activity can lead to both efficacy and off-target side effects. [, , , , , , , ]

Relevance: Crizotinib is frequently compared to alectinib, as it was the standard of care for ALK-positive NSCLC prior to alectinib's approval. [, , , , , ] Alectinib has shown superior efficacy, particularly in the central nervous system, and a generally more favorable safety profile compared to crizotinib. [, , , , , , , , ] This difference is attributed to alectinib's improved selectivity for ALK and better blood-brain barrier penetration. [, , , , ] Patients who develop resistance to crizotinib are often treated with next-generation ALK inhibitors like alectinib. [, , , ]

Ceritinib

Compound Description: Ceritinib is a second-generation ALK inhibitor, developed to overcome resistance to crizotinib. It has potent activity against a broader range of ALK mutations compared to crizotinib. []

Brigatinib

Compound Description: Brigatinib is another second-generation ALK inhibitor, similar to alectinib in its ability to target ALK mutations that confer resistance to crizotinib. []

Lorlatinib

Compound Description: Lorlatinib is a third-generation ALK inhibitor designed to overcome resistance to first- and second-generation inhibitors. It has demonstrated efficacy against a wide range of ALK mutations, including those conferring resistance to crizotinib, ceritinib, and alectinib. []

Relevance: Lorlatinib is discussed as a potential treatment option for patients with ALK-positive NSCLC who progress on or cannot tolerate earlier-generation ALK inhibitors like alectinib. [] While highly effective, lorlatinib is associated with an increased risk of adverse events, making its use a balance of benefit and risk. []

Ensartinib

Compound Description: Ensartinib is another third-generation ALK inhibitor with activity against many ALK resistance mutations. It is investigated for use in patients who have progressed on or are intolerant to other ALK inhibitors. []

Relevance: Similar to lorlatinib, ensartinib is presented as a potential treatment option after alectinib, particularly for those who develop resistance. [] It offers a different side effect profile compared to other ALK inhibitors, highlighting the need for individualized treatment decisions. []

Afatinib

Compound Description: Afatinib is a tyrosine kinase inhibitor that primarily targets epidermal growth factor receptor (EGFR). It is approved for treating EGFR mutation-positive NSCLC. []

Relevance: Afatinib is mentioned in the context of potential combination therapy with alectinib. [] One study found that activating EGFR bypass signaling through TGFα overexpression can cause acquired resistance to alectinib in ALK-positive NSCLC cells. [] In this context, combining alectinib with afatinib showed synergistic effects in vitro and in a mouse model, suggesting a potential strategy to overcome such resistance. []

M4 (Alectinib Metabolite)

Compound Description: M4 is the major active metabolite of alectinib, generated through CYP3A-mediated metabolism. It possesses comparable potency to alectinib in inhibiting ALK. [, ]

Relevance: The existence of M4 is relevant to alectinib's pharmacokinetic profile and potential drug-drug interactions. [, ] While M4 contributes to the overall ALK inhibition, its lower abundance compared to alectinib allows for alectinib exposure to be used as a surrogate for total exposure in most cases, except when co-administered with strong CYP3A modulators. [, ]

Other Less Common ALK Fusion Variants

Compound Description: While EML4-ALK is the most prevalent ALK fusion variant in NSCLC, several less common variants exist, including those involving KIF5B, KLC1, STRN, and TPM3. []

Relevance: A study investigated the sensitivity of eight different ALK fusion variants, including less common ones, to alectinib. [] The results demonstrated that all eight variants displayed similar sensitivity to alectinib in vitro, suggesting that the specific ALK variant type may not be a reliable predictor of alectinib response. []

Properties

CAS Number

1256580-46-7

Product Name

Alectinib

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3

InChI Key

KDGFLJKFZUIJMX-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ761; ARQ-761; ARQ 761.

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.